molecular formula C27H33F3N4O3 B11935087 N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

Cat. No.: B11935087
M. Wt: 518.6 g/mol
InChI Key: HPODOLXTMDHLLC-UHFFFAOYSA-N
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Description

CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the enzyme histone-lysine N-methyltransferase EZH2. This enzyme is a part of the polycomb repressive complex 2 (PRC2) and is involved in the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. CPI-1205 has shown potential antineoplastic activity, particularly in cancers with overexpression or mutations in EZH2 .

Preparation Methods

The synthetic routes and reaction conditions for CPI-1205 are not extensively detailed in publicly available literature. it is known that CPI-1205 is synthesized through a series of organic reactions involving the formation of an indole core structure, followed by functionalization to introduce specific substituents that confer its inhibitory activity against EZH2 . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, but specific details are proprietary to the manufacturing entities.

Chemical Reactions Analysis

CPI-1205 primarily undergoes interactions typical of small molecule inhibitors with its target enzyme, EZH2. It competes with the cofactor S-adenosylmethionine (SAM) for binding to the active site of EZH2, thereby inhibiting its methyltransferase activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions, as its primary mode of action is through competitive inhibition. The major product of its interaction with EZH2 is the prevention of histone H3K27 methylation .

Properties

Molecular Formula

C27H33F3N4O3

Molecular Weight

518.6 g/mol

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)

InChI Key

HPODOLXTMDHLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC

Origin of Product

United States

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